Methyl 5-formylthiophene-2-carboxylate physical properties
Methyl 5-formylthiophene-2-carboxylate physical properties
An In-depth Technical Guide to the Physical Properties of Methyl 5-formylthiophene-2-carboxylate
Introduction: A Versatile Bifunctional Building Block
Methyl 5-formylthiophene-2-carboxylate (CAS No: 67808-64-4) is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and material science.[1] Its structure is characterized by a thiophene ring functionalized with both an electron-withdrawing formyl (aldehyde) group and a methyl ester group. This bifunctional nature makes it a highly versatile starting material and intermediate for the synthesis of more complex molecular architectures.[1] Its derivatives are explored for applications ranging from organic optoelectronic materials, such as polymers for solar cells and light-emitting diodes, to the development of novel pharmacologically active agents.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.
This guide provides a detailed overview of the core physical and spectral properties of Methyl 5-formylthiophene-2-carboxylate, outlines the standard methodologies for their determination, and offers insights into the interpretation of the resulting data.
Caption: Chemical structure of Methyl 5-formylthiophene-2-carboxylate.
Core Physicochemical Properties
The fundamental physical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, including reaction setups, purification methods, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 67808-64-4 | [1][2] |
| Molecular Formula | C₇H₆O₃S | [1][2] |
| Molecular Weight | 170.19 g/mol | [1][2] |
| Appearance | White crystals or powder | [1] |
| Melting Point | 102 °C | [1] |
| Boiling Point | 304.3 ± 27.0 °C (Predicted) | [1] |
| Solubility | Soluble in ethanol, chloroform, dimethylformamide | [1] |
| Stability | Stable under normal conditions; avoid light and strong oxidants | [1] |
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. For a compound like Methyl 5-formylthiophene-2-carboxylate, a combination of NMR, IR, and Mass Spectrometry is used to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR (Proton NMR): The proton NMR spectrum will exhibit distinct signals corresponding to each unique proton environment.
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Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.1 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and magnetic anisotropy.
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Thiophene Ring Protons: The two protons on the thiophene ring are in different chemical environments and will appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The proton adjacent to the formyl group will be further downfield than the one adjacent to the ester group due to the stronger deshielding effect of the aldehyde.
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Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 3.9-4.0 ppm.
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¹³C NMR (Carbon NMR): The carbon spectrum provides information on all unique carbon atoms.
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Carbonyl Carbons: Two signals will be present in the far downfield region. The aldehyde carbonyl carbon is typically found around δ 180-185 ppm, while the ester carbonyl carbon appears around δ 160-165 ppm.
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Thiophene Ring Carbons: Four distinct signals are expected in the δ 125-150 ppm range, corresponding to the four carbon atoms of the thiophene ring.
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Methyl Carbon (-OCH₃): A signal for the methyl carbon will be observed in the upfield region, typically around δ 52-55 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[3]
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C=O Stretching: This is the most prominent feature. Two strong, sharp absorption bands are expected.
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C-H Stretching:
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C-O Stretching: A strong band corresponding to the C-O stretch of the ester group will be present in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
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Molecular Ion Peak (M⁺): The primary peak in the mass spectrum will correspond to the molecular weight of the compound, with an expected m/z of 170.19.
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Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methyl ester group (-COOCH₃, m/z 59), leading to significant fragment ions that can be used to further confirm the structure.
Experimental Methodologies: A Practical Approach
The accurate determination of physical properties relies on standardized, well-controlled experimental protocols.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of Methyl 5-formylthiophene-2-carboxylate ensures data integrity and confirms the material's identity and purity before its use in further applications.
Caption: Standard workflow for the characterization of a chemical sample.
Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and assessing the purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp melting peak indicates a pure substance.
Methodology:
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Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C).
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Sample Preparation: Accurately weigh 2-5 mg of Methyl 5-formylthiophene-2-carboxylate into an aluminum DSC pan.
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Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact. Prepare an empty, sealed pan to serve as the reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell.
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Thermal Program:
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Equilibrate the cell at 25 °C.
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Ramp the temperature from 25 °C to 130 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.
Protocol 2: Spectroscopic Sample Preparation
Rationale: Proper sample preparation is critical to obtaining high-quality, artifact-free spectra. The choice of solvent and concentration must be appropriate for the technique.
Methodology:
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¹H and ¹³C NMR Spectroscopy:
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Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
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Add ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is effective at dissolving the compound.[1]
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Cap the tube and gently agitate until the sample is fully dissolved. The sample is now ready for analysis.
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IR Spectroscopy (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
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Acquire a background spectrum of the clean, empty crystal.
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Place a small amount of the solid powder directly onto the ATR crystal.
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Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Collect the sample spectrum.
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Mass Spectrometry (Direct Infusion ESI-MS):
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Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Draw the solution into a syringe and place it in a syringe pump connected to the electrospray ionization (ESI) source of the mass spectrometer.
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Infuse the solution at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum in positive ion mode.
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References
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ChemBK. (2024). Methyl 5-formylthiophene-2-carboxylate. [Link]
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PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. [Link]
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Molbase. (n.d.). METHYL 5-FORMYL-4-METHYLTHIOPHENE-2-CARBOXYLATE. [Link]
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NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. NIST Chemistry WebBook. [Link]
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The Good Scents Company. (n.d.). 5-methyl-2-thiophenecarboxaldehyde. [Link]
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NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. NIST Chemistry WebBook. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]



